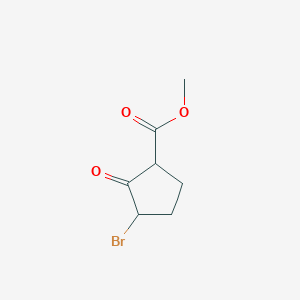
Methyl 3-bromo-2-oxocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H9BrO3 It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a bromine atom at the third position and a keto group at the second position on the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 2-oxocyclopentanecarboxylate. The reaction typically uses bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of methyl 3-bromo-2-oxocyclopentanecarboxylate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-bromo-2-oxocyclopentane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.
Reduction: Reducing agents such as NaBH4 or LiAlH4 in solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted cyclopentanecarboxylates.
- Reduction reactions produce hydroxyl derivatives.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Applications De Recherche Scientifique
Methyl 3-bromo-2-oxocyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-2-oxocyclopentanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the keto group can participate in various redox reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclopentane ring .
Comparaison Avec Des Composés Similaires
Methyl 2-oxocyclopentanecarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 3-bromo-2-oxocyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 3-chloro-2-oxocyclopentanecarboxylate: Contains a chlorine atom instead of bromine, leading to different reactivity patterns in substitution reactions.
Uniqueness: Methyl 3-bromo-2-oxocyclopentane-1-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications .
Propriétés
Numéro CAS |
36596-61-9 |
|---|---|
Formule moléculaire |
C7H9BrO3 |
Poids moléculaire |
221.05 g/mol |
Nom IUPAC |
methyl 3-bromo-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H9BrO3/c1-11-7(10)4-2-3-5(8)6(4)9/h4-5H,2-3H2,1H3 |
Clé InChI |
YUZCAMLFEUHOFM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC(C1=O)Br |
SMILES canonique |
COC(=O)C1CCC(C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


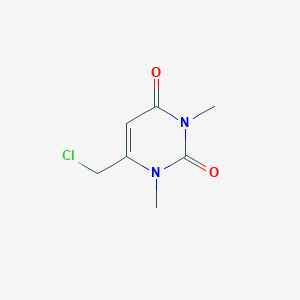
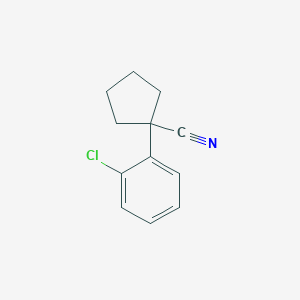
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)
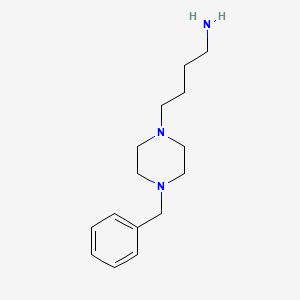
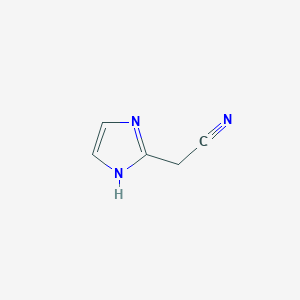
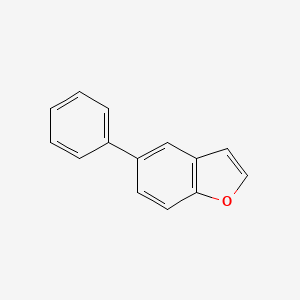
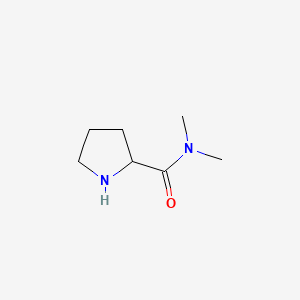
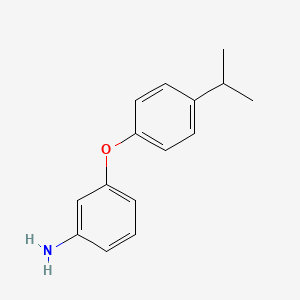

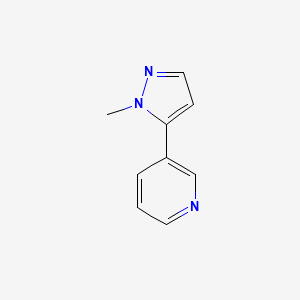

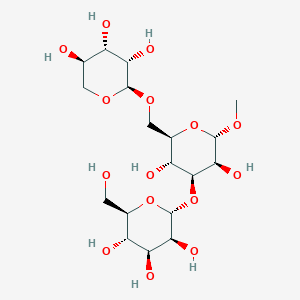
![3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1628112.png)
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
